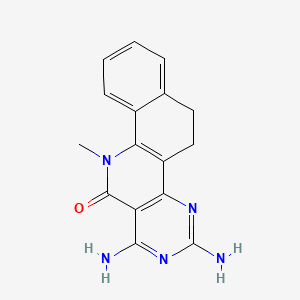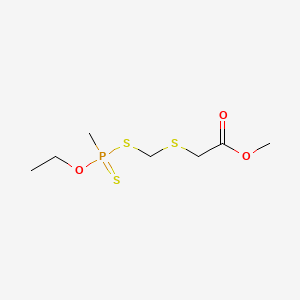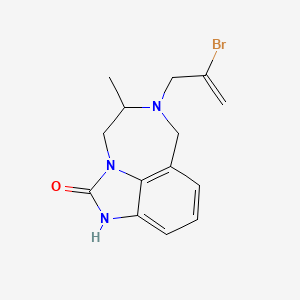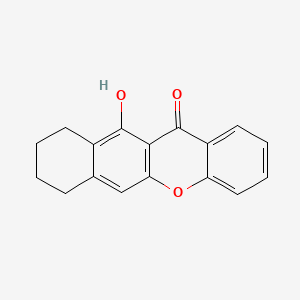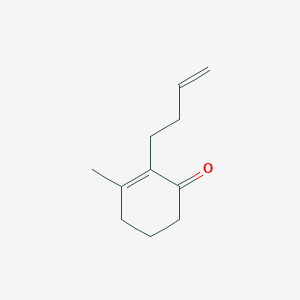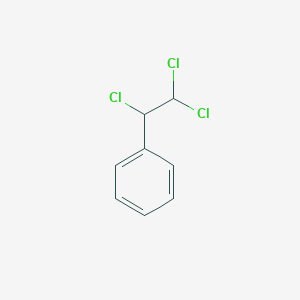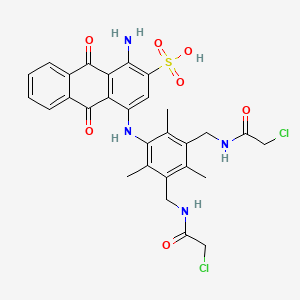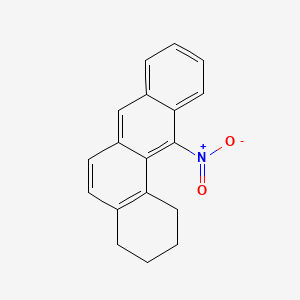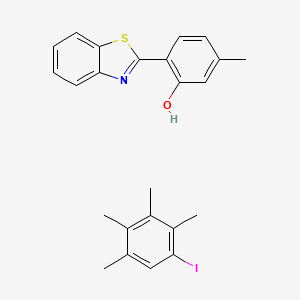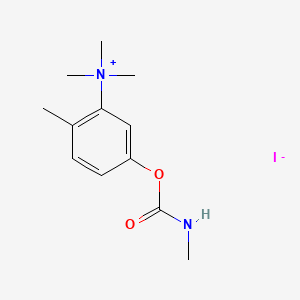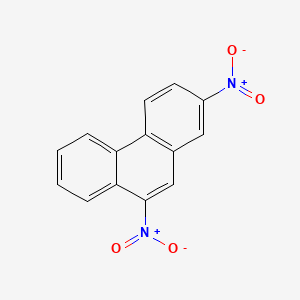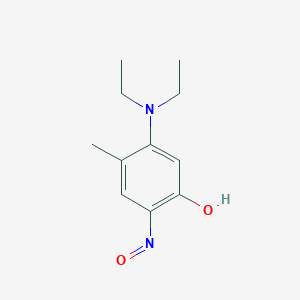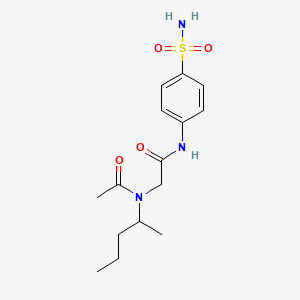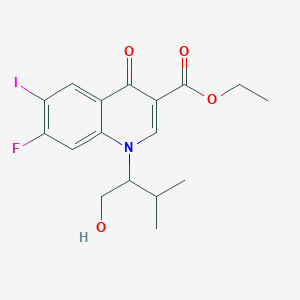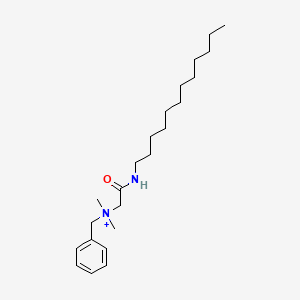
Metalkonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metalkonium chloride is a quaternary ammonium compound with the molecular formula C23H41ClN2O . It is known for its surfactant properties and is used in various industrial and research applications. The compound is also referred to by its systematic name, benzenemethanaminium, N-[2-(dodecylamino)-2-oxoethyl]-N,N-dimethyl-, chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metalkonium chloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound chloride often involves large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Metalkonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound chloride into its reduced forms.
Substitution: The chloride ion in this compound chloride can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound chloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Metalkonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of metalkonium chloride involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis . This property makes it effective as an antimicrobial agent and in applications requiring membrane disruption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetalkonium chloride . These compounds share similar structures and properties but differ in their specific applications and effectiveness.
Uniqueness
What sets this compound chloride apart is its specific molecular structure, which imparts unique surfactant properties and makes it particularly effective in certain industrial and research applications . Its ability to form stable complexes and its high solubility in water are additional advantages.
Conclusion
This compound chloride is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
73091-68-6 |
|---|---|
Molekularformel |
C23H41N2O+ |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium |
InChI |
InChI=1S/C23H40N2O/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/p+1 |
InChI-Schlüssel |
DYKFIFLJEJVONL-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


